![molecular formula C17H17N3O3 B5459508 N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5459508.png)
N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide, also known as EMD 654669, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of furamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide 654669 is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. Specifically, N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide 654669 has been found to modulate GABA(A) receptors, which are involved in the regulation of inhibitory neurotransmission. It has also been found to inhibit voltage-gated calcium channels, which play a critical role in the release of neurotransmitters. Additionally, N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide 654669 has been shown to activate TRPV1 channels, which are involved in the perception of pain and temperature.
Biochemical and Physiological Effects:
N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide 654669 has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of GABA in neuronal cell cultures, which suggests that it may enhance inhibitory neurotransmission. It has also been found to reduce the release of glutamate, which is an excitatory neurotransmitter. Additionally, N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide 654669 has been shown to reduce the activity of voltage-gated calcium channels, which may contribute to its inhibitory effects on neurotransmitter release. Finally, N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide 654669 has been found to activate TRPV1 channels, which may contribute to its effects on pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide 654669 in lab experiments is its specificity for GABA(A) receptors. This allows researchers to investigate the role of these receptors in various biological processes. Additionally, N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide 654669 has been shown to have a long half-life, which makes it suitable for in vivo studies. However, one limitation of using N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide 654669 is its relatively low potency compared to other GABA(A) receptor modulators. This may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide 654669. One area of interest is its potential as a therapeutic agent for neurological disorders such as epilepsy and anxiety. Additionally, further investigation is needed to fully understand the mechanism of action of N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide 654669 and its effects on ion channels and receptors in the nervous system. Finally, the development of more potent analogs of N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide 654669 may lead to the discovery of new therapeutic agents with improved efficacy and specificity.
Synthesemethoden
The synthesis of N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide 654669 involves the reaction of N-ethyl-2-furancarboxamide with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out under reflux conditions. The product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide 654669 has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the modulation of GABA(A) receptors, inhibition of voltage-gated calcium channels, and activation of TRPV1 channels. These effects have been investigated in various in vitro and in vivo models, including neuronal cell cultures, rat brain slices, and animal behavioral assays.
Eigenschaften
IUPAC Name |
N-ethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-20(17(21)14-8-5-9-22-14)11-15-18-16(19-23-15)13-7-4-6-12(2)10-13/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSUAMSTAOXLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49726403 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.